molecular formula C47H66NO4PPdS+2 B14085026 dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)

dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)

Cat. No.: B14085026
M. Wt: 878.5 g/mol
InChI Key: XZEYGNBCNYQMHX-UHFFFAOYSA-O
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Description

VPhos Pd G4 is a fourth-generation Buchwald palladacycle precatalyst. It is a highly active and versatile compound used in cross-coupling reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. This compound is known for its stability in air, moisture, and thermal conditions, making it a valuable tool in organic synthesis .

Preparation Methods

The synthesis of VPhos Pd G4 involves the use of biarylphosphine ligands. The preparation typically includes the following steps:

Chemical Reactions Analysis

VPhos Pd G4 is primarily used in cross-coupling reactions, including:

    Buchwald-Hartwig Cross Coupling: This reaction forms carbon-nitrogen bonds using aryl halides and amines.

    Heck Reaction: This reaction forms carbon-carbon bonds between alkenes and aryl halides.

    Hiyama Coupling: This reaction forms carbon-carbon bonds using organosilanes and aryl halides.

    Negishi Coupling: This reaction forms carbon-carbon bonds using organozinc reagents and aryl halides.

    Sonogashira Coupling: This reaction forms carbon-carbon bonds between alkynes and aryl halides.

    Stille Coupling: This reaction forms carbon-carbon bonds using organostannanes and aryl halides.

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using boronic acids and aryl halides .

Scientific Research Applications

VPhos Pd G4 has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of complex molecules, including pharmaceuticals and natural products.

    Biology: It is used in the synthesis of biologically active compounds, aiding in the development of new drugs and therapeutic agents.

    Medicine: It plays a role in the synthesis of medicinal compounds, contributing to the development of new treatments and therapies.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of VPhos Pd G4 involves the formation of an active palladium species that facilitates cross-coupling reactions. The biarylphosphine ligand stabilizes the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the formation of carbon-carbon and carbon-nitrogen bonds. The presence of the methylated amino group on the biphenyl backbone enhances the stability and reactivity of the palladium complex .

Comparison with Similar Compounds

VPhos Pd G4 is compared with other Buchwald precatalysts, including:

VPhos Pd G4 stands out due to its enhanced stability, reactivity, and ability to catalyze a wide range of cross-coupling reactions efficiently .

Properties

Molecular Formula

C47H66NO4PPdS+2

Molecular Weight

878.5 g/mol

IUPAC Name

dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)

InChI

InChI=1S/C33H49OP.C13H12N.CH4O3S.Pd/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1

InChI Key

XZEYGNBCNYQMHX-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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